molecular formula C13H21N3O2S B2521366 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide CAS No. 946200-06-2

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide

Cat. No. B2521366
CAS RN: 946200-06-2
M. Wt: 283.39
InChI Key: LPXFZWJIZRWLIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of specific reagents to introduce functional groups. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of Mannich base derivatives includes a condensation reaction between thiophen-2-yl ethanone, formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide . These methods suggest that the synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide would likely involve multi-step reactions, including the formation of an oxalamide group and the introduction of an isopropyl group.

Molecular Structure Analysis

The molecular structure of compounds with dimethylamino and thiophene groups is characterized by spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The presence of an oxalamide group in the target compound would contribute to its molecular complexity and influence its spectroscopic characteristics.

Chemical Reactions Analysis

The chemical reactivity of compounds containing dimethylamino and thiophene groups can be diverse. For instance, the chromophoric reagent discussed in paper undergoes a color change upon exposure to HCl vapor, indicating its reactivity to acid. This suggests that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide may also exhibit interesting chemical behavior in response to various reagents and conditions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. The presence of a dimethylamino group can impart basicity, while the thiophene ring contributes to the compound's aromatic character . The oxalamide and isopropyl groups in the target compound would affect its solubility, melting point, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.

Scientific Research Applications

Fluorescent Probes and Dyes

Research has demonstrated the synthesis and application of derivatives related to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide in the development of fluorescent dyes and probes. For instance, derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, closely related to the compound , have been synthesized with pronounced green fluorescence resulting from an intramolecular proton transfer, showing potential for large Stokes shift dyes Sandra Rihn et al., 2012. Additionally, polythiophene-based conjugated polymers have exhibited high selectivity and sensitivity towards metal ions, hinting at their use in aqueous solutions for detecting substances like Hg2+ and Cu2+ through fluorescence quenching mechanisms Chaoxia Guo et al., 2014.

Antiproliferative Agents

The synthesis and characterization of novel Mannich base derivatives incorporating a thiophene moiety have shown significant antidiabetic and anti-inflammatory activities, suggesting their potential as therapeutic agents C. Gopi et al., 2018. This aligns with the broader trend of utilizing thiophene derivatives for biological applications.

Organic Synthesis and Polymerization Control

Compounds structurally related to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide have been used in organic synthesis, including the creation of structurally diverse libraries through alkylation and ring closure reactions G. Roman, 2013. Moreover, solvent effects have been leveraged to improve control over nitroxide-mediated polymerization, highlighting the compound's relevance in materials science S. Harrisson et al., 2012.

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-9(2)15-13(18)12(17)14-7-11(16(3)4)10-5-6-19-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFZWJIZRWLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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